molecular formula C11H15NO B3093809 4-Cyclobutoxy-3-methylaniline CAS No. 1249475-95-3

4-Cyclobutoxy-3-methylaniline

Cat. No.: B3093809
CAS No.: 1249475-95-3
M. Wt: 177.24 g/mol
InChI Key: NGFJVQGZMHVEQU-UHFFFAOYSA-N
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Description

4-Cyclobutoxy-3-methylaniline is a specialized aniline derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research. The compound features a cyclobutoxy substituent at the para-position and a methyl group at the meta-position relative to the amine functional group, creating a unique stereoelectronic profile that influences its reactivity and potential for intermolecular interactions. This structural motif is particularly valuable in drug discovery programs targeting various enzyme families. Aniline derivatives with similar substitution patterns have demonstrated significant research utility as key intermediates in the development of potential therapeutic agents. For instance, structurally related N-substituted aniline compounds have been strategically incorporated into molecular designs as dihydrofolate reductase (DHFR) inhibitors, which represent an important class of compounds investigated for antimicrobial and anticancer properties . The molecular architecture of this compound provides multiple handles for further chemical modification, allowing researchers to develop structure-activity relationships in drug discovery campaigns. The amine group can undergo various transformations including amide formation, reductive amination, or sulfonylation, while the aromatic system lends itself to electrophilic substitution reactions. The cyclobutoxy group may contribute to specific steric and conformational properties that could influence the biological activity of resulting compounds. Researchers utilize this compound exclusively for scientific investigation under appropriate laboratory safety protocols. All handling and experiments should be conducted by qualified professionals in controlled laboratory settings. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclobutyloxy-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-7-9(12)5-6-11(8)13-10-3-2-4-10/h5-7,10H,2-4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFJVQGZMHVEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Cyclobutoxy 3 Methylaniline and Analogues

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inub.edu For 4-Cyclobutoxy-3-methylaniline, two primary disconnections guide the synthetic strategy: the carbon-oxygen (C-O) ether linkage and the carbon-nitrogen (C-N) bond of the aniline (B41778) group.

A logical retrosynthetic approach involves the following steps:

C-N Bond Formation/Functional Group Interconversion: The aniline functional group can be traced back to a nitro group via a reduction reaction. This is a common and highly efficient transformation. The precursor would be 4-cyclobutoxy-3-methyl-1-nitrobenzene.

C-O Ether Bond Formation: The cyclobutoxy ether bond can be disconnected via a Williamson ether synthesis or a related etherification protocol. This disconnection leads to two key precursors: a substituted phenol (B47542), specifically 3-methyl-4-nitrophenol (B363926), and a cyclobutyl electrophile, such as cyclobutyl bromide. lookchem.com

This analysis leads to a convergent synthetic plan starting from m-cresol (B1676322) or 3-methyl-4-nitrophenol, which are readily available precursors. nih.gov

Retrosynthetic analysis of this compound
Figure 1. Retrosynthetic analysis of this compound, highlighting key disconnections leading to the precursors 3-methyl-4-nitrophenol and cyclobutyl bromide.

Precursor Synthesis and Functional Group Transformations

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors and the strategic transformation of functional groups.

The synthesis of the aniline moiety in this compound is typically achieved in the final step via the reduction of a corresponding nitroaromatic compound. The primary synthetic challenge lies in constructing the 4-cyclobutoxy-3-methyl-1-nitrobenzene intermediate.

A common starting material is m-cresol (3-methylphenol). The synthesis proceeds through two main transformations:

Nitration: The aromatic ring is first activated towards electrophilic substitution by the hydroxyl and methyl groups. Nitration of m-cresol yields 3-methyl-4-nitrophenol. nih.gov This step is crucial for introducing the nitrogen functionality that will later become the aniline group.

Reduction: Once the cyclobutoxy group is installed, the nitro group of 4-cyclobutoxy-3-methyl-1-nitrobenzene is reduced to the primary amine. Standard reduction methods, such as catalytic hydrogenation using H₂ gas with a palladium catalyst (Pd/C) or using reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media, are effective for this transformation.

The formation of the aryl ether bond is a critical step in the synthesis. The Williamson ether synthesis is a widely used and reliable method for this purpose. This reaction involves the O-alkylation of a phenoxide with an alkyl halide.

In the context of synthesizing this compound, the precursor 3-methyl-4-nitrophenol is reacted with a cyclobutylating agent. lookchem.com

Reactants: The nucleophile is the phenoxide generated from 3-methyl-4-nitrophenol by treatment with a base. The electrophile is typically cyclobutyl bromide or cyclobutyl tosylate.

Conditions: The reaction is commonly carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, in the presence of a weak base like potassium carbonate (K₂CO₃). lookchem.com The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then displaces the bromide from the cyclobutyl electrophile.

An alternative, though often requiring harsher conditions, is the Ullmann condensation, which uses a copper catalyst to facilitate the coupling of an aryl halide with an alcohol. wikipedia.orgbyjus.com However, for this specific transformation, the Williamson approach is generally preferred for its milder conditions and high efficiency.

Key Synthetic Transformations for Core Scaffold Assembly

The assembly of the this compound scaffold hinges on well-established bond-forming reactions. Nucleophilic substitution and palladium-catalyzed cross-coupling are the two main pillars of modern synthetic strategies for this class of compounds.

Nucleophilic substitution is fundamental to the most common synthetic route. quora.com

Williamson Ether Synthesis (SN2): As detailed in section 2.2.2, the formation of the cyclobutoxy ether is a classic example of an SN2 reaction. libretexts.org The phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of cyclobutyl bromide and displacing the bromide leaving group. lookchem.com The efficiency of this reaction is high, particularly because the nitro group on the aromatic ring increases the acidity of the phenolic proton, facilitating phenoxide formation.

Nucleophilic Aromatic Substitution (SNAr): While less common for this specific target, SNAr can be a viable strategy for forming C-O or C-N bonds in related analogues. researchgate.net This pathway requires a benzene (B151609) ring that is highly activated by electron-withdrawing groups (such as nitro groups) and contains a good leaving group (like a halide). For example, reacting 2,4-dinitrochlorobenzene with an alkoxide can form an ether. However, for the synthesis of this compound, the Williamson ether synthesis followed by nitro reduction is a more direct and efficient route.

Table 1: Representative Conditions for Williamson Ether Synthesis

Phenol PrecursorAlkylating AgentBaseSolventTemperatureYield
3-Methyl-4-nitrophenolCyclobutyl bromideK₂CO₃DMFRefluxHigh
4-NitrophenolPhenyl BromideKOH-High TempModerate

Data is illustrative of typical conditions reported in the literature for similar transformations. wikipedia.org

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl amines and aryl ethers, offering mild conditions and broad functional group tolerance. acs.org

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of C-N bonds by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, one could envision a route where 1-bromo-4-cyclobutoxy-3-methylbenzene is coupled with an ammonia (B1221849) equivalent, such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), catalyzed by a palladium complex like Pd(dba)₂ with a bulky phosphine (B1218219) ligand (e.g., P(t-Bu)₃). nih.gov This method provides a direct route to the aniline product, bypassing the need for a nitro intermediate. beilstein-journals.orgmit.edu

Buchwald-Hartwig Etherification: Similar to the amination reaction, a palladium-catalyzed process can be used to form the C-O ether bond. wikipedia.org This would involve coupling a halo-substituted precursor, such as 4-bromo-2-methylaniline (B145978) (protected), with cyclobutanol (B46151). This can be an effective alternative to the Williamson and Ullmann methods, particularly for sterically hindered substrates or when milder conditions are required. wikipedia.org

Table 2: Comparison of Key Cross-Coupling Reactions

Reaction NameBond FormedKey ReactantsCatalyst System (Typical)Advantages
Buchwald-Hartwig AminationC-NAryl Halide/Triflate + AminePd(0) or Pd(II) + Phosphine Ligand (e.g., BINAP, X-Phos) + Base (e.g., NaOt-Bu)Mild conditions, high functional group tolerance, broad scope. wikipedia.orgbeilstein-journals.org
Buchwald-Hartwig EtherificationC-OAryl Halide/Triflate + AlcoholPd(0) or Pd(II) + Phosphine Ligand + BaseAlternative to harsher Ullmann or Williamson syntheses. wikipedia.org
Suzuki CouplingC-CAryl Halide/Triflate + Boronic Acid/EsterPd(0) + Ligand + BaseUsed for building more complex analogues by forming C-C bonds. mdpi.com

Nitration and Subsequent Reduction Sequences

A predominant strategy for the synthesis of aromatic amines, including derivatives of aniline, involves the introduction of a nitro group onto an aromatic ring, followed by its chemical reduction to an amino group. wikipedia.orgchemistrysteps.com This two-step sequence is a cornerstone of synthetic organic chemistry for accessing the aniline core structure.

The synthesis of this compound can be envisioned commencing with a substituted phenol, such as 3-methylphenol (m-cresol). The first key transformation is the electrophilic nitration of the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. chemguide.co.uk The resulting nitroaromatic intermediate is then subjected to a reduction step to convert the nitro (-NO₂) group into the target primary amino (-NH₂) group. A variety of reducing agents can be employed for this transformation, each with its own set of reaction conditions and efficiencies. Common methods include the use of metals in acidic media (e.g., tin and hydrochloric acid), catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst), or other reducing agents like iron in acidic solution. chemistrysteps.comchemguide.co.ukbohrium.com

The choice of reducing agent can be influenced by factors such as substrate compatibility, desired yield, and reaction scale. For instance, catalytic hydrogenation is often considered a "cleaner" method as it typically results in higher yields and simpler work-up procedures compared to metal/acid reductions. researchgate.net

Table 1: Comparison of Common Reduction Methods for Nitroarenes

Reduction Method Reagents & Conditions Typical Yields Notes
Metal/Acid Reduction Sn, conc. HCl, heat Variable, often moderate to good A classic method; work-up can be complex due to tin salt byproducts. chemguide.co.uk
Catalytic Hydrogenation H₂, Pd/C, EtOH, room temp. Good to excellent Generally clean, high-yielding, and amenable to scaling. bohrium.com
Iron Reduction Fe, HCl or Acetic Acid, heat Good to excellent An inexpensive and effective alternative to tin. chemistrysteps.com

Cyclobutylation Reactions

The introduction of the cyclobutoxy group is a critical step in the synthesis of the target molecule. This is typically accomplished through an etherification reaction, most commonly the Williamson ether synthesis. This method involves the reaction of a phenoxide ion (formed by deprotonating a phenol with a suitable base) with a cyclobutyl halide, such as cyclobutyl bromide or iodide.

In the context of synthesizing this compound, a plausible intermediate is a nitrophenol, such as 4-nitro-3-methylphenol. The hydroxyl group of this intermediate can be deprotonated using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). The resulting phenoxide then acts as a nucleophile, attacking the cyclobutyl halide to form the cyclobutyl ether linkage.

The efficiency of the cyclobutylation reaction can be influenced by several factors, including the choice of base, solvent, temperature, and the nature of the leaving group on the cyclobutyl electrophile. Optimization of these parameters is crucial for maximizing the yield of the desired cyclobutoxy-substituted aromatic compound.

Table 2: Representative Conditions for Williamson Ether Synthesis

Phenolic Substrate Alkylating Agent Base/Solvent Conditions Yield
4-Nitrophenol Cyclobutyl Bromide K₂CO₃ / DMF 80 °C, 12h High
3-Methylphenol Cyclobutyl Iodide NaH / THF Room Temp, 6h Good

Alternative, more advanced methods for forming such C-O bonds can include palladium-catalyzed cross-coupling reactions, which may offer different regioselectivity and functional group tolerance.

Regioselectivity and Stereoselectivity in Synthesis

Control of Substituent Placement on the Aromatic Ring

Regioselectivity, or the control of substituent placement, is a central challenge in the synthesis of polysubstituted aromatic compounds like this compound. The final arrangement of the amino, methyl, and cyclobutoxy groups on the benzene ring is dictated by the directing effects of the substituents present at each stage of the synthesis. chemistrytalk.orgwikipedia.org

A feasible synthetic pathway that controls regioselectivity begins with 3-methylphenol (m-cresol).

Nitration of 3-methylphenol : The first step involves electrophilic aromatic substitution. The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group, while the methyl (-CH₃) group is a less strongly activating, ortho-, para-director. saskoer.ca The -OH group at position 1 directs incoming electrophiles to positions 2, 4, and 6. The -CH₃ group at position 3 directs to positions 2, 4, and 6. The directing effects of both groups reinforce each other, leading to the formation of a mixture of nitrated products, primarily 4-nitro-3-methylphenol and 6-nitro-3-methylphenol. For the synthesis of the target molecule, the 4-nitro-3-methylphenol isomer is required and must be separated from the mixture.

Etherification of 4-nitro-3-methylphenol : The subsequent Williamson ether synthesis to introduce the cyclobutoxy group occurs at the phenolic oxygen and does not alter the substitution pattern on the aromatic ring. This yields 1-cyclobutoxy-3-methyl-4-nitrobenzene.

Reduction of the Nitro Group : The final reduction of the nitro group to an amine also does not change the position of the substituents. This step yields the final product, this compound.

In cases where multiple activating groups are present, the most powerful activating group generally controls the position of substitution. libretexts.org Careful planning of the order of reactions is therefore essential to achieve the desired regioisomer. libretexts.org

Stereoselective Approaches to Cyclobutane (B1203170) Derivatives

While the parent compound this compound possesses an achiral cyclobutoxy group, the synthesis of chiral analogues containing substituted cyclobutane rings requires stereoselective methods. The field of organic synthesis has developed a number of powerful strategies for the stereo- and enantioselective construction of cyclobutane rings. mdpi.com

These methods are crucial for preparing optically active building blocks that can be incorporated into more complex molecules. Key approaches include:

[2+2] Cycloaddition Reactions : This is one of the most common methods for forming four-membered rings. Photochemical [2+2] cycloadditions can be used to synthesize cyclobutane derivatives, and the stereochemistry of the product can often be controlled by the geometry of the starting alkenes. mdpi.comacs.org Metal-catalyzed or organocatalyzed [2+2] cycloadditions have also been developed to achieve high levels of enantioselectivity. nih.gov

Enzymatic Resolutions : Biocatalytic methods can be used to resolve racemic mixtures of cyclobutane derivatives. For example, lipases can selectively acylate one enantiomer of a racemic cyclobutanol, allowing for the separation of the two enantiomers. mdpi.comunica.it

Ring Contraction/Expansion Reactions : Stereodefined cyclobutanes can sometimes be accessed from other ring systems. For instance, the stereospecific ring contraction of readily accessible pyrrolidines has been reported as a novel method for synthesizing multi-substituted cyclobutanes. nih.gov

Table 3: Selected Stereoselective Methods for Cyclobutane Synthesis

Method Description Key Features
Photochemical [2+2] Cycloaddition Dimerization of alkenes upon UV irradiation, sometimes within a crystalline solid state to control orientation. acs.org Can provide quantitative yields; regioselectivity and stereoselectivity can be controlled by anions or templates. acs.orgcapes.gov.br
Asymmetric [2+2] Cycloaddition Use of chiral catalysts (e.g., metal complexes) or chiral auxiliaries to induce enantioselectivity in the cycloaddition of ketenes and alkenes. mdpi.com Enables access to optically pure cyclobutanones and related derivatives.
Enzymatic Resolution Kinetic resolution of racemic cyclobutanols or cyclobutane diacetates using enzymes like Porcine Pancreatic Lipase (PPL). mdpi.comunica.it Yields optically pure alcohols and esters; operates under mild conditions.

Scalability and Process Optimization in Academic Synthesis

Scaling up a synthetic route from milligram to gram quantities in an academic laboratory requires careful optimization of reaction conditions to maintain yield and purity while ensuring safety and practicality. For the synthesis of this compound, several aspects of the proposed route could be targeted for optimization.

Nitration Step : To scale up the nitration of 3-methylphenol, precise temperature control is critical to minimize the formation of dinitrated byproducts and to maintain a favorable ratio of the desired 4-nitro isomer. chemguide.co.uk The rate of addition of the nitrating mixture and efficient stirring are key parameters to manage the exothermic nature of the reaction.

Etherification Step : The Williamson ether synthesis can be optimized by screening different bases (e.g., K₂CO₃, Cs₂CO₃, NaH), solvents, and temperatures to find conditions that provide the highest yield in the shortest time. Phase-transfer catalysts can sometimes be employed to accelerate the reaction in biphasic systems, which can simplify workup on a larger scale.

Reduction Step : The reduction of the nitro group is a step with many scalable options. While tin/HCl is effective, the workup to remove tin salts can be cumbersome. Catalytic hydrogenation using a Pd/C catalyst is highly scalable, generates water as the only stoichiometric byproduct, and the catalyst can often be recovered and reused. bohrium.com The reaction can be run in standard laboratory glassware at moderate pressures. Research into more sustainable methods has demonstrated that electrocatalytic reduction using redox mediators can achieve high yields at room temperature and pressure, offering an inherently scalable and environmentally friendly alternative. labnews.co.uk

Chemical Reactivity and Derivatization of 4 Cyclobutoxy 3 Methylaniline

Reactions of the Aromatic Amine Moiety

The primary amino group is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

The amino and cyclobutoxy groups strongly activate the benzene (B151609) ring, making it significantly more reactive than benzene itself towards electrophiles. libretexts.orgstudymind.co.uk These groups are ortho, para-directing. Given that the para position is occupied by the cyclobutoxy group, electrophilic attack is directed to the positions ortho to the amino group (positions 2 and 6). The methyl group at position 3 introduces some steric hindrance at the adjacent position 2.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with reagents like bromine (Br₂) can introduce halogen atoms onto the aromatic ring.

Nitration: Treatment with nitric acid (HNO₃) in the presence of a sulfuric acid catalyst introduces a nitro group. msu.edu The electron-donating nature of the existing substituents facilitates this reaction, though the conditions may need to be controlled to prevent over-reaction or oxidation.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄ + SO₃) can lead to the introduction of a sulfonic acid group (-SO₃H). msu.edu

The regioselectivity of these reactions is dictated by the combined directing effects of the substituents, with the powerful ortho, para-directing influence of the amino and cyclobutoxy groups being dominant.

The nucleophilic nitrogen of the primary amine readily undergoes acylation and alkylation.

Acylation: The amine can be acylated using acid chlorides or anhydrides in the presence of a base. For instance, reaction with acetyl chloride would yield N-(4-cyclobutoxy-3-methylphenyl)acetamide. This transformation is often used to protect the amino group or to introduce new functional moieties. Pyridine is a common catalyst for such reactions. uni-saarland.de

Alkylation: The amino group can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products. Reductive amination, reacting the aniline (B41778) with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation.

A study on related aniline derivatives demonstrated the synthesis of N-benzyl derivatives, highlighting the utility of alkylation in modifying the amine functionality. nih.gov

Aromatic primary amines are precursors to diazonium salts, which are versatile intermediates in organic synthesis. Treatment of 4-Cyclobutoxy-3-methylaniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) would yield the corresponding diazonium salt.

These diazonium salts can then undergo a variety of coupling reactions, most notably with activated aromatic compounds (like phenols or other anilines) to form brightly colored azo compounds. They can also be subjected to Sandmeyer reactions, where the diazonium group is replaced by a variety of substituents, including halogens, cyano groups, and hydroxyl groups.

The electron-rich nature of this compound makes it susceptible to oxidation. Strong oxidizing agents can convert the aniline to the corresponding quinone or other oxidized products. For example, oxidation of similar anilines has been shown to produce quinone imines. rsc.org The specific product would depend on the oxidant used and the reaction conditions. Common oxidizing agents include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The oxidation can sometimes lead to complex mixtures of products, including polymeric materials.

While the amino group is already in a reduced state, the aromatic ring can be reduced under certain conditions. Catalytic hydrogenation using a rhodium or ruthenium catalyst at high pressure and temperature can reduce the benzene ring to a cyclohexane (B81311) ring, yielding cyclobutoxy(3-methylcyclohexyl)amine. However, such reactions require forcing conditions due to the stability of the aromatic ring. More commonly, reduction in the context of anilines refers to the reduction of nitroanilines to diamines, a reaction that is part of a common synthetic route to substituted anilines.

Reactivity of the Cyclobutoxy Group

The cyclobutoxy group is generally stable under many reaction conditions. However, the four-membered ring is strained and can undergo cleavage under specific, often harsh, conditions.

Acid-catalyzed cleavage: Strong acids, particularly at elevated temperatures, can protonate the ether oxygen, leading to cleavage of the C-O bond. This could potentially yield 4-hydroxy-3-methylaniline and cyclobutanol (B46151) or its rearrangement products.

Oxidative cleavage: Certain powerful oxidizing agents might attack the cyclobutoxy ring. Studies on related cyclobutanol derivatives have shown that oxidative ring cleavage can occur to form ω-iodocarbonyl compounds or diketones, depending on the reagents used. unica.it For instance, one-electron oxidation of cyclobutanols can lead to ring-opening to form γ-functionalized carbonyl compounds. researchgate.net Photoredox-catalyzed ring expansion of silylated cyclobutanols to azidated cyclopentanones has also been reported, indicating the potential for complex transformations of the cyclobutane (B1203170) ring under specific catalytic conditions. acs.org

It is important to note that the reactivity of the cyclobutoxy group is significantly lower than that of the aromatic amine moiety, and it will typically remain intact during most of the reactions discussed in section 3.1.

Ring-Opening Reactions of the Cyclobutane Ether

The four-membered cyclobutane ring of the ether is notably strained and can undergo ring-opening reactions under specific conditions. libretexts.org While less reactive than the highly strained three-membered oxacyclopropane (oxirane) ring, the cyclobutane ether can be cleaved under acidic conditions or with certain nucleophilic reagents. libretexts.org For instance, reactions with strong acids like hydrogen bromide can lead to the formation of a halogenated intermediate, followed by nucleophilic attack. libretexts.org Similarly, treatment with acetic acid or ethanol (B145695) can yield ring-opened adducts. acs.org The specific products formed depend on the nature of the attacking nucleophile and the reaction conditions employed.

The reactivity of cyclic ethers is inversely proportional to ring size, with smaller rings being more susceptible to cleavage due to higher ring strain. libretexts.org The table below illustrates the general reactivity trend of common cyclic ethers.

Cyclic EtherRing SizeReactivity
Oxacyclopropane (Oxirane)3High
Oxacyclobutane (Oxetane)4Moderate
Oxacyclopentane (Tetrahydrofuran)5Low

Functionalization of the Cyclobutyl Ring

Direct functionalization of the cyclobutyl ring in this compound presents a synthetic challenge due to the inherent stability of C-H bonds. However, recent advancements in C-H functionalization strategies offer potential pathways. nih.govnih.gov Palladium-catalyzed α-arylation of esters containing small rings has been demonstrated, suggesting that with appropriate directing groups, the cyclobutyl moiety could be functionalized. osti.gov Furthermore, methods involving the generation of a bicyclo[1.1.1]pentan-2-ol intermediate via a Norrish-Yang type reaction, followed by a palladium-catalyzed C-C cleavage and functionalization, have been successful for cyclobutyl ketones. nih.govresearchgate.net This approach allows for the introduction of various aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring with high stereoselectivity. nih.govresearchgate.net

Cross-Coupling Reactions Utilizing this compound as a Substrate

The aniline functional group in this compound makes it a valuable substrate for cross-coupling reactions, particularly for the formation of new carbon-nitrogen and carbon-carbon bonds.

Carbon-Nitrogen Bond Formation Reactions

Carbon-nitrogen (C-N) bond formation is a cornerstone of modern organic synthesis, crucial for the construction of pharmaceuticals and functional materials. mdpi.comrsc.org this compound can participate as the amine component in several types of C-N cross-coupling reactions.

The Buchwald-Hartwig amination, a palladium-catalyzed reaction between an aryl halide and an amine, is a widely used method for forming C-N bonds. tcichemicals.com In this reaction, this compound would serve as the amine partner, coupling with various aryl or heteroaryl halides.

More recent developments include light-driven, nickel-catalyzed methods for C-N bond formation. google.com These reactions often proceed under milder conditions and can tolerate a wider range of functional groups. google.com For instance, a method involving a Ni(II) salt catalyst, a polar solvent, and exposure to visible or UV light has been shown to effectively couple aryl halides with amines. google.com

The following table summarizes key features of different C-N bond formation reactions applicable to this compound.

Reaction NameCatalystCoupling PartnersKey Features
Buchwald-Hartwig AminationPalladiumAryl Halide + AmineWidely used, strong base required. tcichemicals.com
Light-Driven Ni-Catalyzed CouplingNickelAryl Halide + AmineMilder conditions, light-mediated. google.com
Silylboronate-Mediated DefluoroaminationTransition-Metal-FreeOrganic Fluoride + AmineRoom temperature, high selectivity. springernature.comresearchgate.netdntb.gov.uaresearchgate.net

Silylboronate-Mediated Defluoroamination Processes

A particularly innovative and mild approach to C-N bond formation involves the use of silylboronates to mediate the defluoroamination of organic fluorides. springernature.comresearchgate.netdntb.gov.uaresearchgate.net This transition-metal-free method allows for the cross-coupling of C-F and N-H bonds at room temperature, a significant advantage over traditional methods that often require high temperatures. dntb.gov.uaresearchgate.net

The reaction is enabled by the cooperation of a silylboronate, such as Et3SiBpin, and a base like potassium tert-butoxide (KOtBu). dntb.gov.uaresearchgate.net This system selectively activates the strong C-F bond in organic fluorides, allowing for subsequent coupling with an amine like this compound. springernature.comdntb.gov.uaresearchgate.net This process exhibits remarkable functional group tolerance, leaving other potentially reactive bonds such as C-O, C-Cl, C-Br, and C-N intact. springernature.comdntb.gov.uaresearchgate.net This method has been successfully applied to the late-stage synthesis of complex molecules, including drug candidates. springernature.comresearchgate.net

Novel Derivatization Strategies and Product Profiles

The unique structure of this compound allows for the development of novel derivatization strategies leading to diverse product profiles. For instance, derivatization of the amine group is a common strategy in analytical chemistry to improve the chromatographic and mass spectrometric properties of analytes. nih.gov Reagents like Mosher's reagent ((R)-MTPCl) can be used to create diastereomeric derivatives for chiral analysis. nih.gov

Furthermore, the reactivity of the aniline moiety allows for its incorporation into more complex heterocyclic systems. For example, condensation reactions with α-hydroxy cyclobutanones can lead to the formation of 2-arylaminocyclobutanones, which are valuable intermediates for the synthesis of tryptamines and cyclobuta-fused indolines. unica.it Additionally, acid-enabled dearomative umpolung reactions of related indolylquinones have been shown to produce complex benzofuro[2,3-b]indoline scaffolds. acs.org These strategies highlight the potential of this compound as a building block for generating a wide array of structurally diverse and potentially bioactive molecules.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural confirmation of 4-Cyclobutoxy-3-methylaniline. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

In a typical ¹H NMR spectrum, distinct signals would be expected for the aromatic protons, the methine and methylene (B1212753) protons of the cyclobutoxy group, the methyl protons, and the amine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons would appear in the downfield region (typically 6.5-7.5 ppm), while the aliphatic protons of the cyclobutyl and methyl groups would be found in the upfield region.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The aromatic carbons, the carbons of the cyclobutoxy ring, and the methyl carbon would all resonate at characteristic chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual values may vary depending on solvent and experimental conditions.

Atom Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Aromatic CH 6.5 - 7.0 110 - 130
Aromatic C-N - 140 - 145
Aromatic C-O - 148 - 152
Aromatic C-CH₃ - 120 - 125
Aromatic C (quaternary) - 130 - 135
NH₂ 3.5 - 4.5 (broad) -
CH₃ 2.1 - 2.3 15 - 20
O-CH (cyclobutyl) 4.4 - 4.6 70 - 75
CH₂ (cyclobutyl, α) 2.3 - 2.5 30 - 35

The presence of the cyclobutoxy group introduces significant conformational flexibility to the molecule. The four-membered cyclobutyl ring is not planar and undergoes a dynamic "puckering" motion. This dynamic process can be studied using variable-temperature NMR (DNMR). At room temperature, the puckering might be fast on the NMR timescale, resulting in averaged signals for the cyclobutyl protons. However, at lower temperatures, this motion can be slowed or "frozen out," leading to the appearance of separate, distinct signals for the axial and equatorial protons of the ring. unibas.it

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine the spatial proximity of different protons within the molecule. mdpi.com For example, irradiating the methine proton of the cyclobutoxy group could show an NOE enhancement with the adjacent aromatic proton, confirming their through-space relationship and providing insights into the preferred orientation of the cyclobutoxy group relative to the aniline (B41778) ring.

Spectroscopic data for derivatives of this compound can sometimes show inconsistencies or unexpected shifts. These can arise from several factors, including conformational flexibility, solvent effects, or the presence of impurities.

To resolve such discrepancies, a multi-faceted approach is often necessary:

Data Triangulation: Comparing the NMR data with that of structurally similar compounds, such as 4-methoxy-3-methylaniline (B90814) or 4-ethoxy-3-methylaniline, can help in assigning signals and understanding the electronic effects of the substituent.

Advanced NMR Experiments: Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals by correlating them through one-bond or multiple-bond couplings, respectively. mdpi.com

Optimizing Acquisition Parameters: Utilizing higher magnetic field strengths (e.g., ≥400 MHz) can improve signal dispersion and resolution, helping to separate overlapping peaks.

Solvent Studies: Recording spectra in different solvents (e.g., CDCl₃, DMSO-d₆) can help identify solvent-dependent chemical shifts and hydrogen bonding interactions, particularly affecting the NH₂ and nearby aromatic protons.

Mass Spectrometry (MS) for Structural Elucidation and Impurity Profiling

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for identifying potential impurities. The choice of ionization technique is crucial for obtaining informative mass spectra.

Electrospray Ionization (ESI) is a soft ionization method well-suited for polar molecules like anilines. When coupled with high-resolution mass spectrometry (e.g., ESI-TOF or ESI-Orbitrap), it can provide a highly accurate mass measurement of the protonated molecule, [M+H]⁺. For this compound (C₁₁H₁₅NO, MW = 177.24 g/mol ), the expected accurate mass for the [M+H]⁺ ion would be used to confirm its elemental composition.

ESI-MS/MS, or tandem mass spectrometry, can be used to generate characteristic fragmentation patterns by inducing collision-induced dissociation of the parent ion. This fragmentation can help in structural confirmation and in differentiating isomers. Common fragmentation pathways for such a molecule might include the loss of the cyclobutyl group or cleavage of the ether bond.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. etamu.edu However, primary anilines can exhibit poor peak shape and tailing in GC due to their polarity and tendency to interact with active sites in the GC column. thermofisher.com To overcome this, a derivatization step is often employed to convert the polar amine group into a less polar, more volatile derivative. thermofisher.comresearchgate.net

Common derivatization procedures for anilines include:

Acetylation: Reaction with acetic anhydride (B1165640) to form the corresponding acetamide. oup.com

Trifluoroacetylation: Reaction with trifluoroacetic anhydride (TFAA) to produce a highly electron-capturing derivative, which is excellent for detection. oup.com

Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) derivative. researchgate.net

After derivatization, the sample is injected into the GC-MS. The components are separated based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then records the mass spectrum of the eluting derivative. For example, analysis of a structurally similar compound, 4-chloro-3-methylaniline, shows a clear molecular ion peak which is crucial for identification. nist.govunl.edu The fragmentation pattern of the derivatized this compound would provide definitive structural information and allow for sensitive quantification and impurity profiling. nih.gov

Table 2: Common Derivatization Reagents for Aniline Analysis by GC-MS

Reagent Derivative Formed Advantages
Acetic Anhydride N-acetyl Simple procedure, stable derivative. oup.com
Trifluoroacetic Anhydride (TFAA) N-trifluoroacetyl Increases volatility, sensitive to electron capture detection (ECD). oup.com
4-Carbethoxyhexafluorobutyryl Chloride N-acyl Forms derivative with strong molecular ion for clear identification. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups and conjugated π-systems within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum reveals the vibrational frequencies of the bonds within a molecule. msu.edu For this compound, characteristic absorption bands would confirm the presence of its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Amine (N-H) Symmetric & Asymmetric Stretch 3300 - 3500 (two bands for primary amine)
Amine (N-H) Bending (Scissoring) 1590 - 1650
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching (CH₃, CH₂) 2850 - 2960
Aromatic C=C Stretching 1450 - 1600
C-N Stretching 1250 - 1360

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. uobabylon.edu.iqbioglobax.com The aniline chromophore typically exhibits two main absorption bands. The first, a high-intensity band around 230-240 nm, is attributed to a π→π* transition of the benzene (B151609) ring. The second, a lower-intensity band around 280-290 nm, is the result of a transition involving the non-bonding electrons on the nitrogen atom and the aromatic π-system (n→π*). libretexts.org The positions and intensities of these bands (λ_max) are sensitive to the substituents on the ring and the solvent used. The cyclobutoxy and methyl groups, being electron-donating, would be expected to cause a slight red shift (shift to longer wavelengths) of these absorption maxima compared to unsubstituted aniline.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable analytical technique for separating, identifying, and quantifying the components of a mixture. nih.gov For this compound, various chromatographic methods are employed to assess its purity and to perform preparative separations.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds. For purity assessment of this compound, a reversed-phase HPLC method is typically employed. sielc.com In this setup, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comarxiv.org The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. nih.gov By using a UV detector, the purity of the sample can be accurately determined, and impurities can be quantified. High-resolution mass spectrometry (HRMS) can be coupled with HPLC (HPLC-MS) to provide mass information for impurity identification.

A typical HPLC method for the analysis of this compound might involve the following parameters:

HPLC Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. unl.edu Aniline derivatives can be analyzed by GC-MS, often after derivatization to improve their volatility and chromatographic behavior. The sample is vaporized and separated on a capillary column, with the components subsequently identified by their mass spectra. researchgate.net GC-MS is highly sensitive and can be used to detect and identify trace impurities. unl.eduacs.org

The following table outlines typical parameters for a GC-MS analysis of a derivatized aniline compound:

GC-MS Parameter Condition
Column Capillary (e.g., HP-5MS, 30 m x 0.25 mm)
Carrier Gas Helium
Injection Mode Split
Temperature Program Ramped from 100°C to 280°C
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole

Preparative Chromatography , often utilizing flash column chromatography or preparative HPLC, is used for the purification of this compound on a larger scale. acs.org In flash chromatography, a column packed with a solid adsorbent like silica (B1680970) gel is used, and a solvent or solvent mixture is passed through to separate the components of the mixture. acs.org This allows for the isolation of the desired compound from reaction by-products and unreacted starting materials.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. worldscientific.com For 4-Cyclobutoxy-3-methylaniline, DFT calculations can elucidate the distribution of electron density and the energies of molecular orbitals, which are fundamental to its reactivity.

The aniline (B41778) backbone contains a nitrogen atom with a lone pair of electrons, which, along with the oxygen of the cyclobutoxy group, donates electron density to the aromatic ring. The methyl group also contributes a mild electron-donating inductive effect. These substituent effects collectively influence the electronic environment of the benzene (B151609) ring. libretexts.org DFT studies on similar substituted anilines have shown that such electron-donating groups increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack. physchemres.orgresearchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-5.2 eVRelates to the ability to donate electrons.
LUMO Energy-0.8 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap4.4 eVIndicator of chemical reactivity and stability.
Dipole Moment2.1 DMeasures the overall polarity of the molecule.
Mulliken Charge on N-0.65 eIndicates a high electron density on the nitrogen atom.
Mulliken Charge on C4-0.15 eShows increased electron density at the para position.

Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Evaluation of Transition-State Energetics in Reaction Pathways

Computational chemistry provides essential tools for mapping the energy landscapes of chemical reactions, including the identification and characterization of transition states. rsc.org For this compound, understanding the energetics of its reaction pathways is crucial for predicting reaction outcomes and optimizing synthetic conditions.

One important class of reactions for anilines is electrophilic aromatic substitution. The electron-donating amino, cyclobutoxy, and methyl groups activate the aromatic ring, directing incoming electrophiles primarily to the ortho and para positions relative to the powerful amino group. libretexts.orgopenstax.org DFT calculations can model the transition states for electrophilic attack at different positions on the ring, allowing for the prediction of regioselectivity by comparing the activation energies. researchgate.net

Furthermore, the synthesis of this compound itself, likely involving a Williamson ether synthesis to install the cyclobutoxy group, can be studied computationally. rsc.org Calculating the transition-state energetics for the O-alkylation of the precursor phenol (B47542) versus potential C-alkylation byproducts can help in understanding and improving the selectivity of the synthesis. rsc.org

Table 2: Hypothetical Activation Energies for Electrophilic Bromination of this compound

Position of SubstitutionCalculated Activation Energy (kcal/mol)Predicted Major Product
C2 (ortho to -NH2)15.2Yes
C6 (ortho to -NH2)16.5Yes
C5 (meta to -NH2)22.8No

Note: These values are hypothetical, illustrating how computational methods can predict regioselectivity.

Conformational Analysis and Dynamics of the Cyclobutyl Moiety

Conformational analysis using molecular mechanics or DFT can be employed to determine the relative energies of different conformers. By systematically rotating the bonds connecting the cyclobutyl group to the ether oxygen and the oxygen to the aromatic ring, a potential energy surface can be generated. This allows for the identification of the lowest-energy (most stable) conformations. These studies are critical for understanding how the molecule might fit into a receptor site in a biological system or how it packs in a crystal lattice.

Table 3: Hypothetical Relative Energies of this compound Conformers

Conformer DescriptionDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)Population at 298 K (%)
A (Lowest Energy)180° (anti)0.0075
B60° (gauche)1.2015
C-60° (gauche)1.2510

Note: The data is illustrative, showing how computational analysis can predict the most stable molecular shapes.

Prediction of Spectroscopic Properties and Reactivity

Computational methods are widely used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. niscpr.res.inresearchgate.net These predictions are invaluable for interpreting experimental data and confirming the structure of synthesized compounds.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. acs.org By comparing the calculated spectrum with the experimental one, a high level of confidence in the structural assignment can be achieved. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects or dynamic processes. researchgate.net

Similarly, the vibrational frequencies corresponding to the IR and Raman active modes can be calculated. researchgate.net The calculated spectrum can be used to assign the various peaks in the experimental IR spectrum to specific molecular vibrations, such as the N-H stretches of the amino group, C-O stretching of the ether, and various vibrations of the aromatic and cyclobutyl rings.

Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound

Spectroscopic DataCalculated ValueExperimental Value
¹³C NMR (C-N, ppm)145.2144.8
¹H NMR (-NH₂, ppm)3.553.60
IR (N-H stretch, cm⁻¹)3410, 33253405, 3320
IR (C-O-C stretch, cm⁻¹)12301225

Note: This table provides an example of how computational predictions are validated against experimental results.

Molecular Modeling and Simulation for Structure-Reactivity Relationships

Molecular modeling and simulation techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies and Molecular Dynamics (MD) simulations, are employed to understand and predict the behavior of molecules in various environments. ijlpr.comresearchgate.net

QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. For a molecule like this compound, a QSAR study would involve calculating a variety of molecular descriptors (e.g., logP, molar refractivity, electronic properties from DFT). tsijournals.com By correlating these descriptors with the measured activity of a set of related aniline derivatives, a predictive model can be built. nih.govresearchgate.netresearchgate.net

Molecular dynamics simulations can model the behavior of this compound over time, for instance, in a solvent or interacting with a biological macromolecule. worldscientific.commdpi.com These simulations provide insights into the molecule's conformational changes, solvation, and potential binding modes with a target protein, which is essential information in the field of drug discovery. researchgate.net

Table 5: Typical Molecular Descriptors for a QSAR Study of this compound

DescriptorHypothetical ValueProperty Represented
LogP3.2Lipophilicity/Hydrophobicity
Molar Refractivity55.4 cm³/molMolar polarizability and volume
Surface Area210 ŲMolecular size and shape
HOMO Energy-5.2 eVElectron-donating ability
LUMO Energy-0.8 eVElectron-accepting ability

Note: These descriptors are examples of what would be calculated for a QSAR model.

Applications in Advanced Organic Synthesis

4-Cyclobutoxy-3-methylaniline as a Versatile Synthetic Intermediate

The utility of this compound as a versatile synthetic intermediate stems from the reactivity of the aniline (B41778) moiety, which can readily undergo a variety of chemical transformations. The amino group can be diazotized and converted into a range of other functional groups, or it can participate in coupling reactions to form amides, sulfonamides, and other nitrogen-containing structures. The methyl and cyclobutoxy groups on the aromatic ring influence the regioselectivity of these reactions and modulate the physicochemical properties of the resulting products, such as solubility, lipophilicity, and metabolic stability.

The table below summarizes some of the key chemical transformations that this compound can undergo, highlighting its versatility as a building block.

Reaction TypeReagents and ConditionsProduct TypePotential Applications
Amide Coupling Acyl chlorides, carboxylic acids with coupling agents (e.g., EDC, HATU)N-acylated anilinesSynthesis of bioactive amides, enzyme inhibitors
Sulfonamide Formation Sulfonyl chlorides in the presence of a baseN-sulfonylated anilinesDevelopment of sulfonamide-based drugs
Diazotization NaNO₂, aq. HCl, 0-5 °CDiazonium saltSandmeyer and related reactions for functional group interconversion
Buchwald-Hartwig Amination Aryl halides, Pd or Cu catalyst, baseDiaryl or alkyl-aryl aminesConstruction of complex amine-containing scaffolds
Pictet-Spengler Reaction Aldehydes or ketones, acid catalystTetrahydroisoquinolinesSynthesis of alkaloid-like structures

Precursor for Unnatural Amino Acids and Peptide-Based Therapeutics

Unnatural amino acids (UAAs) are crucial components in the design of novel peptide-based therapeutics, offering enhanced stability, conformational constraint, and unique side-chain functionalities. The anilino group of this compound can serve as a synthetic handle for the introduction of an amino acid scaffold. For instance, derivatization of the aniline can lead to the formation of novel aromatic amino acids where the cyclobutoxy and methyl groups provide distinct steric and hydrophobic features.

The incorporation of such UAAs into peptides can significantly impact their pharmacological properties. The cyclobutoxy group, being a bioisostere of other common alkyl or aryl groups, can modulate binding affinity to biological targets and improve pharmacokinetic profiles. The three-dimensional nature of the cyclobutane (B1203170) ring can also enforce specific peptide conformations, which can be advantageous for target recognition.

Role in the Construction of Complex Organic Architectures

The structural features of this compound make it a valuable building block for the synthesis of complex organic molecules, including natural product analogs and novel heterocyclic systems. The substituted aniline ring can be a key component in multi-step synthetic sequences, where its functional groups are strategically manipulated to build molecular complexity.

Integration into Fragment-Based Drug Discovery Platforms

Fragment-based drug discovery (FBDD) has become a powerful strategy for the identification of lead compounds in drug development. This approach relies on the screening of small, low-molecular-weight compounds ("fragments") that can bind to a biological target. Promising fragments are then optimized and grown into more potent drug candidates.

This compound possesses the ideal characteristics of a fragment for FBDD. It has a relatively low molecular weight and a simple structure, yet it contains distinct hydrophobic (cyclobutoxy, methyl) and hydrogen-bonding (amino) features. The cyclobutoxy group is particularly attractive in fragment design as it provides a three-dimensional vector for fragment growth, allowing for the exploration of chemical space in a more efficient manner compared to flat aromatic systems.

The table below outlines the properties of this compound relevant to its application in FBDD.

PropertyValue/CharacteristicRelevance in FBDD
Molecular Weight 191.28 g/mol Falls within the typical range for fragments (<300 Da)
Calculated logP ~3.0-3.5Indicates moderate lipophilicity, suitable for binding and solubility
Hydrogen Bond Donors 1 (from -NH₂)Provides a key interaction point with biological targets
Hydrogen Bond Acceptors 1 (from ether oxygen)Offers an additional potential binding interaction
Rotatable Bonds 3Provides conformational flexibility for optimal binding
Structural Features 3D cyclobutoxy groupOffers vectors for synthetic elaboration in multiple dimensions

Advanced Research Applications in Medicinal Chemistry Non Clinical Focus

Structure-Activity Relationship (SAR) Studies of Cyclobutyl Anilines

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The cyclobutane (B1203170) motif, as found in 4-cyclobutoxy-3-methylaniline, is an attractive scaffold for such studies due to its three-dimensional structure. researchgate.net

In the context of developing novel therapeutic agents, SAR studies involving cyclobutyl anilines have revealed the importance of this moiety for potency. For instance, in the development of G9a inhibitors, a spirocyclic cyclobutane ring was found to be crucial for submicromolar potency. nih.govru.nl Alterations to this ring, such as replacing it with a spirocyclic cyclopentane (B165970) or cyclohexane (B81311), resulted in a significant drop in potency, highlighting the specific contribution of the cyclobutane structure. nih.govru.nl

Furthermore, in the development of anticancer agents targeting tubulin polymerization, the introduction of a cyclobutyl group at the C-2 position of an arylthioindole scaffold led to compounds with potent inhibitory activity against cancer cell growth. nih.gov These findings underscore the value of the cyclobutane ring in optimizing the biological activity of drug candidates.

Bioisosteric Replacement Strategies Involving the Cyclobutoxy Moiety

Bioisosterism, the practice of substituting one chemical group with another that has similar physical or chemical properties, is a key strategy in drug design to enhance a compound's desired characteristics. wikipedia.orgdrughunter.com The cyclobutoxy group can serve as a bioisosteric replacement for other functionalities to improve a molecule's pharmacological profile. researchgate.netnih.gov

The cyclobutane ring offers several advantages as a bioisostere. It can:

Increase metabolic stability. nih.gov

Induce conformational restriction, which can be beneficial for binding to a target. nih.gov

Reduce planarity and fill hydrophobic pockets in a binding site. nih.gov

For example, the cyclobutane ring has been used as a bioisosteric replacement for a phenyl ring, offering improved physicochemical properties over cyclopentane and cyclohexane rings. researchgate.net In the development of protein kinase Cθ (PKCθ) inhibitors, replacing a carbocycle with an oxetane, a related small aliphatic ring, led to reduced hERG inhibition and improved metabolic stability while maintaining potency. nih.gov Similarly, bicyclo[1.1.1]pentyl (BCP) amine derivatives, which are structurally related to cyclobutylamines, have been used as bioisosteres for aniline (B41778) moieties in drug candidates. acs.org

Development of Enzyme Inhibitors and Target-Modulating Agents

Derivatives of this compound have shown potential as enzyme inhibitors and agents that modulate the activity of specific biological targets. Research in this area has focused on synthesizing compounds that can inhibit enzymes involved in various disease pathways.

For example, pyrazole (B372694) derivatives have been identified as potent inhibitors of several enzymes, including carbonic anhydrases, α-glycosidase, and cholinesterases. nih.gov In another study, derivatives of 4-hydroxycoumarin (B602359) were evaluated for their ability to inhibit urease and carbonic anhydrase-II, with some compounds showing significant activity against the latter. scielo.br

The development of dual c-Met/Pim-1 inhibitors has also been an area of focus, with synthesized triazolo[4,3-b]pyridazine derivatives showing potent inhibitory activity against both enzymes. rsc.org Furthermore, the cyclobutane moiety has been integral to the development of inhibitors for histone methyltransferases like G9a and DOT1L, as well as RORγt. ru.nl

Design of Novel Therapeutic Scaffolds for Specific Molecular Targets

The unique structure of this compound and related cyclobutyl compounds makes them valuable scaffolds for designing novel therapeutics targeting specific molecular pathways.

Histamine (B1213489) H3 Receptor Inverse Agonists

The histamine H3 receptor (H3R) is a target for treating cognitive and somnolence disorders. researchgate.net Research has shown that incorporating a 3-cyclobutoxy motif can significantly increase the affinity of ligands for the H3R. researchgate.net This rigid constraint of the classical 3-propoxy linker has emerged as a versatile and attractive feature in the design of H3R inverse agonists. researchgate.netrsc.org These inverse agonists work by enhancing the release of histamine, which can improve wakefulness. neurologylive.com

EHMT1/EHMT2 Inhibitors

Euchromatic histone methyltransferases 1 and 2 (EHMT1/EHMT2), also known as GLP and G9a, are implicated in various diseases, including cancer and neurodevelopmental disorders. ru.nlnih.gov A compound known as A-366, which features a spiro[cyclobutane-1,3′-indol]-2′-amine core, was identified as an optimal inhibitor of G9a during SAR studies. nih.govru.nl Inhibition of EHMT1/2 has been shown to rescue synaptic damage and motor impairment in a mouse model of Parkinson's disease and has also been explored as a therapeutic strategy for Alzheimer's disease. nih.govnih.gov

Gyrase Inhibitors

While direct evidence for this compound in gyrase inhibition is limited, the broader class of aniline derivatives and related heterocyclic compounds has been explored for this purpose. The development of novel antibacterial agents often involves targeting bacterial DNA gyrase, and the structural motifs present in cyclobutyl anilines could be incorporated into new gyrase inhibitor designs.

Quorum Sensing Inhibitors

Quorum sensing (QS) is a system of cell-to-cell communication in bacteria that regulates virulence and biofilm formation. jmb.or.krmdpi.com Inhibiting QS is a promising strategy for combating bacterial infections. jmb.or.krscielo.br While specific studies on this compound as a QS inhibitor are not prominent, related compounds have been investigated. For instance, 4-hydroxycinnamic acid has been shown to have anti-QS potential against Agrobacterium tumefaciens. nih.gov The aniline scaffold provides a starting point for developing novel QS inhibitors.

Exploration of Antimicrobial Potential as a Lead Compound

Derivatives of this compound have demonstrated significant antimicrobial activity against various pathogens, positioning it as a potential lead compound for the development of new antibiotics. The unique structural characteristics of the cyclobutoxy aniline core can be systematically modified to optimize antimicrobial potency and spectrum.

For example, studies on 4-hydroxycoumarin derivatives have shown that certain compounds exhibit high activity against Staphylococcus aureus and moderate to good activity against Salmonella typhimurium. scielo.br The exploration of different substituents on the aniline ring and modifications of the cyclobutoxy group could lead to the discovery of novel antimicrobial agents with improved efficacy.

Data Tables

Table 1: Investigated Therapeutic Targets for Cyclobutane-Containing Compounds

Target ClassSpecific Target(s)Rationale for InvestigationKey FindingsCitations
Enzymes G9a (EHMT2), DOT1L, RORγtImplicated in cancer and other diseases.Spirocyclic cyclobutane crucial for G9a potency. nih.govru.nl
c-Met, Pim-1Potential cancer treatment targets.Dual inhibitors developed from triazolo[4,3-b]pyridazine scaffold. rsc.org
Carbonic Anhydrase, α-glycosidase, CholinesterasesInvolved in various metabolic and neurological disorders.Pyrazole derivatives show potent inhibition. nih.gov
Receptors Histamine H3 Receptor (H3R)Therapeutic target for cognitive and somnolence disorders.3-cyclobutoxy motif increases ligand affinity. researchgate.netrsc.org
Other TubulinTarget for anticancer agents.Cyclobutyl substitution on arylthioindole enhances activity. nih.gov
Quorum Sensing SystemsRegulate bacterial virulence.Related scaffolds show potential for QS inhibition. nih.gov

Future Research Directions and Challenges

Development of Sustainable and Green Synthetic Routes

The chemical industry's growing emphasis on environmental responsibility necessitates the development of greener synthetic methods for producing valuable compounds like 4-Cyclobutoxy-3-methylaniline. Traditional synthetic routes often rely on harsh reagents, hazardous solvents, and multi-step processes that generate significant waste. Future research will undoubtedly focus on creating more sustainable and efficient pathways.

Key areas of exploration include:

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and cleaner product profiles with reduced solvent usage. tandfonline.com The application of microwave technology to the synthesis of substituted anilines from activated aryl halides has been reported as a high-yielding and eco-friendly alternative. tandfonline.com

Catalyst-Free Methods: Developing synthetic protocols that eliminate the need for transition metal catalysts is a significant goal in green chemistry. tandfonline.com Research into catalyst- and solvent-free methods for producing anilines and other important pharmaceutical building blocks is a promising avenue. tandfonline.com

Benign Solvents and Reagents: The replacement of hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-derived solvents, is a crucial aspect of green synthesis. Similarly, the use of less toxic and more readily available reagents will be a priority. chemrxiv.org

One-Pot Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste. The direct conversion of poly(p-phenylene oxide) to dimethylanilines over a bimetallic catalyst in a one-pot manner illustrates this approach. rsc.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of a cyclobutoxy group and a substituted aniline (B41778) ring in this compound opens the door to exploring novel chemical reactions and transformations that are not accessible with simpler aniline derivatives.

Future research in this area could involve:

Ring-Opening and Ring-Expansion Reactions: The strained cyclobutane (B1203170) ring is susceptible to various ring-opening reactions, which could be exploited to generate new functionalized products. researchgate.net For instance, the ring-opening of cyclobutanols is a known method for producing γ-functionalized carbonyl compounds. researchgate.net Investigating the reactivity of the cyclobutoxy group under different conditions could lead to the discovery of unprecedented rearrangement and expansion reactions. acs.org

C-H Functionalization: Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. Exploring the selective C-H functionalization of the aromatic ring or the cyclobutyl moiety of this compound could provide efficient access to a diverse range of derivatives.

Umpolung Reactivity: The development of methods that reverse the normal polarity of functional groups (umpolung) can lead to novel bond formations. acs.org Investigating the umpolung reactivity of the aniline or ether functionalities could unveil new synthetic strategies. acs.org

Leveraging Computational Chemistry for De Novo Design and Mechanistic Insights

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational approaches can provide valuable insights and guide experimental work.

Key applications include:

De Novo Design: Computational algorithms can be used to design novel molecules with desired properties from scratch. osti.gov By using this compound as a starting scaffold, these programs can generate virtual libraries of derivatives with predicted activities for specific biological targets or material applications. nih.govchemrxiv.org

Mechanistic Studies: Quantum chemical calculations can be employed to elucidate the mechanisms of reactions involving this compound. This understanding can help in optimizing reaction conditions and predicting the formation of byproducts.

Property Prediction: Computational models can predict various physicochemical properties of this compound and its derivatives, such as solubility, stability, and electronic properties. This information is crucial for designing molecules with optimal characteristics for their intended use.

Integration with High-Throughput Synthesis and Screening Methodologies

The demand for new molecules with specific functions requires the ability to rapidly synthesize and screen large numbers of compounds. Integrating the synthesis of this compound derivatives with high-throughput technologies is a critical future direction.

This integration involves:

Automated Synthesis: Robotic platforms can be used to perform repetitive synthetic steps, enabling the rapid production of libraries of related compounds. rsc.org This approach allows for the systematic exploration of the chemical space around the this compound core.

High-Throughput Screening (HTS): Once synthesized, these libraries can be rapidly screened for biological activity or other desired properties using HTS techniques. rsc.orgbenthamdirect.com This allows for the efficient identification of lead compounds for further development. benthamdirect.com

Combinatorial Chemistry: The principles of combinatorial chemistry can be applied to generate large and diverse libraries of molecules by systematically combining different building blocks with the this compound scaffold. ingentaconnect.com

Addressing Conformational Flexibility and Steric Hindrance in Cyclobutyl Derivatives

The presence of the cyclobutyl group introduces specific stereochemical and conformational challenges that must be addressed in the synthesis and application of this compound.

Steric Hindrance: The bulky cyclobutyl group can create steric hindrance, which can affect the reactivity of the adjacent aniline nitrogen and the ortho-methyl group. fiveable.memasterorganicchemistry.com This steric hindrance can be both a challenge and an opportunity. quora.comunacademy.com While it may hinder certain reactions, it can also be used to control selectivity and direct reactions to other positions on the molecule. libretexts.org

Q & A

What are the recommended synthetic pathways for 4-Cyclobutoxy-3-methylaniline, and how do reaction conditions influence yield and purity?

Basic Research Focus
The synthesis of substituted anilines like this compound typically involves nucleophilic substitution or coupling reactions. For cyclobutoxy group introduction, a Williamson ether synthesis under basic conditions (e.g., K₂CO₃/DMF) could be employed, similar to methods used in synthesizing 4-(benzyloxy)-3-phenethoxyphenol . Alternatively, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may optimize regioselectivity, as seen in quinoline derivatives using PdCl₂(PPh₃)₂/PCy₃ catalysts . Key variables include temperature (RT vs. reflux), solvent polarity (DMF vs. dichloromethane), and stoichiometry of reagents. Monitor purity via TLC and confirm structure using ¹H/¹³C NMR and IR spectroscopy .

How can researchers address inconsistencies in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

Advanced Research Focus
Contradictions in NMR data may arise from conformational flexibility, solvent effects, or impurities. For example, cyclobutyl groups exhibit puckered ring dynamics, causing split peaks or unexpected shifts. To resolve discrepancies:

  • Triangulate data : Compare with structurally analogous compounds (e.g., 4-Hexyloxyaniline’s spectral profiles ).
  • Optimize acquisition parameters : Use higher field strengths (≥400 MHz) and deuterated solvents (CDCl₃ vs. DMSO-d₆) .
  • Isolate impurities : Employ preparative HPLC, as demonstrated in pharmaceutical reference standards .

What strategies are effective in stabilizing this compound against oxidative degradation during storage?

Advanced Research Focus
Aniline derivatives are prone to oxidation, especially under light or aerobic conditions. Stabilization methods include:

  • Inert atmosphere storage : Use argon-purged vials with desiccants.
  • Antioxidant additives : Introduce 0.1% BHT (butylated hydroxytoluene) to inhibit radical formation .
  • Low-temperature storage : Maintain at –20°C in amber glass to mitigate photodegradation, as suggested for nitroaromatic compounds .

How can researchers design experiments to validate the biological activity of this compound in drug discovery?

Basic Research Focus
For activity screening:

  • Structure-activity relationship (SAR) : Modify substituents (e.g., cyclobutoxy vs. methoxy groups) and assess changes in binding affinity, as seen in quinoline-based pharmacophores .
  • In vitro assays : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization for target engagement.
  • Control experiments : Include reference compounds like 4-Chloro-3-methyl-6-nitrophenol to benchmark activity .

What analytical techniques are critical for quantifying trace impurities in this compound batches?

Advanced Research Focus
Impurity profiling requires high-sensitivity methods:

  • HPLC-MS : Detect sub-1% impurities using C18 columns and electrospray ionization (ESI), as applied to fenofibric acid derivatives .
  • GC-MS with derivatization : Convert amines to stable derivatives (e.g., trifluoroacetylated analogs) for volatile analysis .
  • X-ray crystallography : Resolve structural ambiguities in crystalline impurities, leveraging protocols from natural product research .

How should researchers approach contradictory results in the catalytic efficiency of Pd-based systems for synthesizing this compound?

Advanced Research Focus
Discrepancies in catalytic performance (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) may stem from ligand effects or substrate compatibility. Mitigation strategies:

  • Kinetic studies : Compare turnover frequencies (TOF) under standardized conditions (temperature, solvent, substrate ratio) .
  • Computational modeling : Use DFT calculations to evaluate transition-state energetics for cyclobutoxy group installation.
  • Iterative optimization : Adjust ligand-to-metal ratios iteratively, as emphasized in qualitative research frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.